molecular formula C36H28O7 B571431 3',4',7-Tri-O-benzylquercetin CAS No. 183067-65-4

3',4',7-Tri-O-benzylquercetin

Cat. No. B571431
M. Wt: 572.613
InChI Key: ZFZRONKLESWFBX-UHFFFAOYSA-N
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Description

3’,4’,7-Tri-O-benzylquercetin is a chemical compound with the molecular formula C36H28O7 and a molecular weight of 572.6 . It is categorized as a pharmaceutical standard, intermediate, and fine chemical . It appears as a yellow solid .


Synthesis Analysis

The synthesis of 3’,4’,7-Tri-O-benzylquercetin involves the selective protection of the three most reactive hydroxyl functions at C7, C3’, and C4’. This is achieved through the tribenzylation of rutin with potassium carbonate and benzyl bromide in DMF, followed by the removal of the C3-rutinose .


Molecular Structure Analysis

The molecular structure of 3’,4’,7-Tri-O-benzylquercetin is represented by the formula C36H28O7 . The compound is a derivative of quercetin, a flavonol widely distributed in plants .

properties

CAS RN

183067-65-4

Product Name

3',4',7-Tri-O-benzylquercetin

Molecular Formula

C36H28O7

Molecular Weight

572.613

IUPAC Name

2-[3,4-bis(phenylmethoxy)phenyl]-3,5-dihydroxy-7-phenylmethoxychromen-4-one

InChI

InChI=1S/C36H28O7/c37-29-19-28(40-21-24-10-4-1-5-11-24)20-32-33(29)34(38)35(39)36(43-32)27-16-17-30(41-22-25-12-6-2-7-13-25)31(18-27)42-23-26-14-8-3-9-15-26/h1-20,37,39H,21-23H2

InChI Key

ZFZRONKLESWFBX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=C(C(=O)C4=C(C=C(C=C4O3)OCC5=CC=CC=C5)O)O)OCC6=CC=CC=C6

synonyms

2-[3,4-Bis(phenylmethoxy)phenyl]-3,5-dihydroxy-7-(phenylmethoxy)-4H-1-benzopyran-4-one

Origin of Product

United States

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